Cas no 140224-14-2 (N-Boc-2-(methylamino)butyric acid)

N-Boc-2-(methylamino)butyric acid is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group and a methylamino substituent at the α-position. This compound serves as a versatile intermediate in organic synthesis and peptide chemistry, offering stability and controlled reactivity due to the Boc-protecting group. Its structure enables selective deprotection under mild acidic conditions, facilitating further functionalization. The methylamino moiety enhances its utility in constructing modified peptides or bioactive molecules. With high purity and well-defined stereochemistry, it is suitable for pharmaceutical research and fine chemical applications. The product is typically handled under inert conditions to preserve its integrity.
N-Boc-2-(methylamino)butyric acid structure
140224-14-2 structure
Product Name:N-Boc-2-(methylamino)butyric acid
CAS No:140224-14-2
MF:C10H19NO4
MW:217.26216340065
CID:859070
Update Time:2025-06-15

N-Boc-2-(methylamino)butyric acid Chemical and Physical Properties

Names and Identifiers

    • Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (±)-
    • N-Boc-2-(methylamino)butyric acid
    • 2-{[(tert-butoxy)carbonyl](methyl)amino}butanoic acid
    • 2-[(Boc)(methyl)amino]butyric Acid
    • AK164139
    • Z2492774479
    • Inchi: 1S/C10H19NO4/c1-6-7(8(12)13)11(5)9(14)15-10(2,3)4/h7H,6H2,1-5H3,(H,12,13)
    • InChI Key: QIXDRLIEARGEQY-UHFFFAOYSA-N
    • SMILES: O(C(N(C)C(C(=O)O)CC)=O)C(C)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 244
  • XLogP3: 1.6
  • Topological Polar Surface Area: 66.8

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Additional information on N-Boc-2-(methylamino)butyric acid

N-Boc-2-(methylamino)butyric acid (CAS No. 140224-14-2): A Comprehensive Overview

N-Boc-2-(methylamino)butyric acid (CAS No. 140224-14-2) is a versatile and widely studied compound in the field of organic chemistry and medicinal chemistry. This compound, also known as N-Boc-2-methylaminobutyric acid, is a protected amino acid derivative that plays a crucial role in the synthesis of various peptides and pharmaceuticals. The Boc (tert-butyloxycarbonyl) protecting group is commonly used to mask the amino functionality, allowing for selective reactions and controlled deprotection steps in complex synthetic pathways.

The chemical structure of N-Boc-2-(methylamino)butyric acid consists of a butyric acid backbone with a methylamino group attached to the second carbon atom, and a Boc protecting group attached to the nitrogen atom of the amino group. This unique structure provides several advantages in synthetic chemistry, including enhanced stability, solubility, and reactivity control.

In recent years, N-Boc-2-(methylamino)butyric acid has gained significant attention due to its potential applications in the development of novel therapeutics. One of the key areas of research involves its use in the synthesis of peptide-based drugs. Peptides are known for their high specificity and low toxicity, making them attractive candidates for treating various diseases, including cancer, diabetes, and neurodegenerative disorders. The Boc protecting group allows for precise control over the peptide chain elongation process, ensuring that the desired sequence is achieved with high fidelity.

Another important application of N-Boc-2-(methylamino)butyric acid is in the field of protein engineering. By incorporating this compound into protein sequences, researchers can modify the properties of proteins to enhance their stability, solubility, and functional activity. For example, studies have shown that the introduction of N-Boc-2-(methylamino)butyric acid into certain protein domains can improve their resistance to proteolytic degradation, thereby extending their half-life in vivo.

The synthesis of N-Boc-2-(methylamino)butyric acid typically involves several well-established steps. The first step is the formation of 2-methylaminobutyric acid from 2-bromobutyric acid and methylamine. This intermediate is then treated with di-tert-butyl dicarbonate (Boc2O) to introduce the Boc protecting group. The resulting product is purified using standard techniques such as column chromatography or recrystallization to ensure high purity and yield.

In addition to its synthetic utility, N-Boc-2-(methylamino)butyric acid has been studied for its biological activities. Recent research has shown that this compound exhibits antimicrobial properties, making it a potential candidate for developing new antibiotics. The mechanism by which it exerts its antimicrobial effects is not yet fully understood, but it is believed to involve disruption of bacterial cell membranes or interference with essential metabolic pathways.

The safety profile of N-Boc-2-(methylamino)butyric acid has also been extensively evaluated. Studies have demonstrated that it is generally well-tolerated at therapeutic concentrations, with minimal toxicity observed in both in vitro and in vivo models. However, as with any chemical compound, appropriate handling and storage precautions should be followed to ensure safety.

In conclusion, N-Boc-2-(methylamino)butyric acid (CAS No. 140224-14-2) is a valuable compound with a wide range of applications in organic chemistry, medicinal chemistry, and biotechnology. Its unique chemical structure and properties make it an essential building block for the synthesis of peptides and proteins, as well as a promising candidate for developing novel therapeutics. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in the scientific community.

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